molecular formula C19H12ClF2N5O2 B2721154 N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 1260942-55-9

N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No.: B2721154
CAS No.: 1260942-55-9
M. Wt: 415.78
InChI Key: ZKBSHCSQDCMKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a synthetic small molecule belonging to the pyrazolopyrimidine class, a scaffold recognized for its utility in medicinal chemistry and pharmacological research. This compound is provided as a high-purity chemical reagent designed for investigational use in laboratory settings. Pyrazolopyrimidine derivatives are frequently explored as core structures in the development of kinase inhibitors and receptor antagonists, making them valuable tools for probing complex biological pathways . Research into related compounds has demonstrated their potential in targeting G protein-coupled receptors (GPCRs) and other signaling proteins, which are critical in areas such as neuroscience and oncology . For instance, structurally similar heterocyclic compounds have been investigated as potent antagonists for receptors like the neuropeptide S receptor (NPSR), highlighting the translational research potential of this chemical class for disorders including substance abuse and anxiety . The specific substitution pattern on this molecule, including the fluorophenyl and chlorofluorophenyl groups, is designed to modulate its electronic properties, binding affinity, and selectivity, allowing researchers to fine-tructure-activity relationships (SAR) in their studies. This product is intended for use in in vitro biochemical assays and cell-based studies to further characterize its mechanism of action and pharmacological profile. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N5O2/c20-15-7-12(22)3-6-16(15)25-17(28)9-26-10-23-18-14(19(26)29)8-24-27(18)13-4-1-11(21)2-5-13/h1-8,10H,9H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBSHCSQDCMKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17ClF2N4O\text{C}_{19}\text{H}_{17}\text{ClF}_2\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can modulate the activity of several enzymes and receptors, including:

  • Kinases : Inhibition of specific kinases involved in cell proliferation and survival.
  • PPARγ : Partial agonism at peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in glucose metabolism and adipocyte differentiation .

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines, demonstrating an IC50 value in the low micromolar range. This suggests significant potency in inhibiting cancer cell growth.
Cell LineIC50 (µM)Reference
HCT116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been assessed through various assays that measure cytokine production and inflammatory mediator release. Results indicate:

  • Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on PPARγ Activation : A study demonstrated that certain analogues of pyrazolo[3,4-d]pyrimidines exhibit selective activation of PPARγ, leading to enhanced insulin sensitivity in cellular models . This finding is particularly relevant for the development of new antidiabetic agents.
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial effects of related compounds against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity which may be attributed to their ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide (RN: 852450-48-7)
  • Key Differences: Substituent on the acetamide side chain: 2-methoxyphenyl vs. 2-chloro-4-fluorophenyl in the target compound.
Compound B : N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (Example 83, Patent)
  • Key Differences :
    • Incorporation of a chromen-4-one moiety linked via an ethyl bridge, absent in the target compound.
    • Additional fluorophenyl groups increase hydrophobicity and may enhance binding affinity to hydrophobic enzyme pockets.
Compound C : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Key Differences: Pyrimidin-4-amine core vs. pyrazolo-pyrimidin-4-one in the target compound. Presence of a methoxyphenylaminomethyl group at C5, contrasting with the acetamide side chain in the target compound.

Physicochemical and Bioactivity Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~440 g/mol (estimated) 434.42 g/mol 571.20 g/mol 433.47 g/mol
Substituent Effects Electron-withdrawing (Cl, F) Electron-donating (OCH₃) Extended π-system (chromenone) Electron-donating (OCH₃, NH₂)
Solubility Moderate (polar substituents) Higher (methoxy enhances polarity) Low (hydrophobic chromenone) Moderate (polar NH₂ and OCH₃)
Bioactivity Predicted kinase inhibition Antimicrobial (inferred) Anticancer (patent data) Immunomodulatory

Research Findings

  • Structural Flexibility : The pyrazolo-pyrimidine core allows diverse substitutions, as seen in Compounds A and B, enabling tailored interactions with biological targets .
  • Substituent Impact : Electron-withdrawing groups (e.g., Cl, F) in the target compound may improve metabolic stability but reduce aqueous solubility compared to methoxy-substituted analogs .
  • NMR Analysis : Comparative NMR studies (e.g., shifts in regions corresponding to substituents) highlight how structural modifications alter electronic environments, as demonstrated in pyrimidine derivatives .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the pyrazolo[3,4-d]pyrimidinone core followed by functionalization. Critical steps include:
  • Core Formation : Cyclocondensation of 5-aminopyrazole derivatives with acetylacetone or malononitrile under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold .
  • Acetamide Linkage : Coupling the core with halogenated arylacetamide groups via nucleophilic substitution or amidation reactions, optimized using catalysts like triethylamine in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC .

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Key Characterization (Techniques)Reference
Core Synthesis5-aminopyrazole + acetylacetone (H₂SO₄, reflux)65-70%IR (C=O stretch at 1680 cm⁻¹), ¹H-NMR (δ 8.2 ppm, pyrimidine H)
Acetamide CouplingChloroacetyl chloride, K₂CO₃ (DMF, 60°C)75%LC-MS (m/z 452 [M+H]⁺), ¹³C-NMR (δ 170 ppm, carbonyl)

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.3–7.8 ppm, pyrimidine carbons at δ 150–160 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms molecular packing; SHELX software is widely used for refinement .
  • Mass Spectrometry (LC-MS/MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 485) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields for the pyrazolo[3,4-d]pyrimidine core be optimized?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) to identify optimal conditions. For example, ethanol as a solvent improves cyclization yields by 15% compared to DMSO .
  • Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) enhance regioselectivity during heterocycle formation .

Q. How should discrepancies between computational predictions and experimental spectral data be resolved?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-check NMR/IR data with X-ray structures to resolve ambiguities (e.g., tautomeric forms of the pyrimidinone ring) .
  • DFT Calculations : Adjust computational models (e.g., B3LYP/6-31G*) to account for solvent effects or hydrogen bonding, reducing RMSD between predicted and observed spectra .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in related analogs?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to modulate kinase inhibition potency .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features using Schrödinger Suite to predict binding affinity to target proteins (e.g., EGFR) .

Q. How can stability under physiological conditions be assessed for preclinical studies?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions; monitor degradation via HPLC .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS .

Data Contradictions and Resolution

Conflicting crystallographic and solution-phase data on rotational isomerism in the acetamide moiety

  • Resolution :
  • Variable-Temperature NMR : Perform experiments at 25–60°C to observe coalescence of signals, indicating dynamic isomerism .
  • Molecular Dynamics Simulations : Model rotational barriers to explain crystallographic rigidity vs. solution-phase flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.